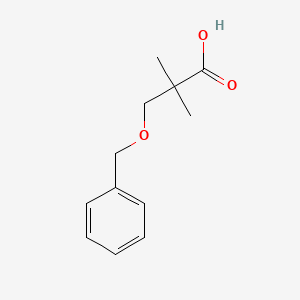
3-(苄氧基)-2,2-二甲基丙酸
概述
描述
The compound “3-(Benzyloxy)phenylboronic acid” is a boronic acid derivative . It has a linear formula of C6H5CH2OC6H4B(OH)2 . It’s used as a reactant for various chemical reactions such as Microwave Suzuki-Miyaura coupling, preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents, and synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-2,2-dimethylpropanoic acid” were not found, boronic acids and their derivatives, like “3-(Benzyloxy)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for creating carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For example, “3-(Benzyloxy)phenylboronic acid” has a molecular weight of 228.05 .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, “3-(Benzyloxy)phenylboronic acid” has a melting point of 125-130 °C .科学研究应用
糖苷和糖苷酯的合成
3-(苄氧基)-2,2-二甲基丙酸衍生物在糖苷和糖苷酯的立体选择性合成中起着至关重要的作用。这些化合物促进了 β-葡糖苷和 α-甘露糖苷的高产率合成,并通过氢解作用去除。由于相邻基团的参与,该过程特别有效,这使得这些化合物对于有机化学中的特定合成应用非常宝贵 (Crich & Cai, 2007)。
芳基和烯基硼酸酯的羧化
在探索芳基和烯基硼酸酯羧化的一项研究中,发现当在特定条件下处理芳基硼酸与 2,2-二甲基丙烷-1,3-二醇的酯时,会产生苯甲酸衍生物。该反应证明了使用此类酯在制备功能化的芳基和烯基羧酸中的潜力,突出了这些化合物在化学合成中的另一个重要应用 (Ukai et al., 2006)。
用于抗肿瘤活性的金属配合物的合成
一项研究重点关注使用 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯的衍生物合成金属配合物。这些配合物被测试其抗肿瘤活性,在抑制人结直肠癌细胞方面显示出有希望的结果。该应用对于开发潜在的癌症疗法具有重要意义 (Aboelmagd et al., 2021)。
苯并呋并(2,3-c)吡唑-3(1H)-酮的合成
在新型苯并呋并(2,3-c)吡唑-3(1H)-酮的合成中,使用了相关化合物 2-(2,4-二甲基苯氧基)丙酸。该合成过程是这些化合物在为各种潜在用途创造新型化学结构中的多种应用的另一个示例 (Hogale et al., 1995)。
镧系配合物的发光特性
使用 4-苄氧基苯甲酸衍生物合成镧系配合物的一项研究揭示了吸电子基团和给电子基团对发光特性的影响。这些发现对于开发具有特定光致发光特性的材料非常重要 (Sivakumar et al., 2010)。
作用机制
Target of Action
It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is often associated with organoboron reagents .
Pharmacokinetics
The stability of boronic esters, which are often used in chemical transformations, can impact their bioavailability .
Result of Action
The protodeboronation of alkyl boronic esters, a process related to the compound, has been applied in the formal total synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-2,2-dimethylpropanoic acid can be influenced by environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, safety data suggests that the compound should be kept in a dry, cool, and well-ventilated place .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation
属性
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPTVHABQNQBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541798 | |
| Record name | 3-(Benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36881-14-8 | |
| Record name | 3-(Benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
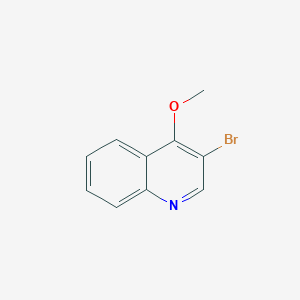
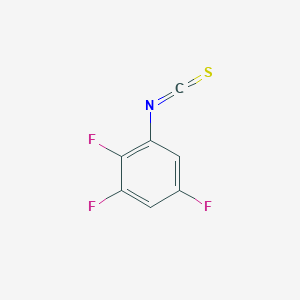
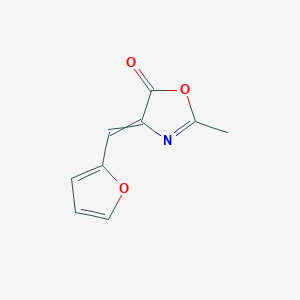
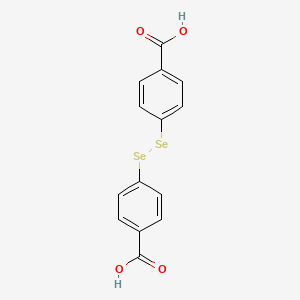
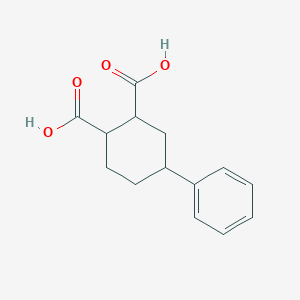
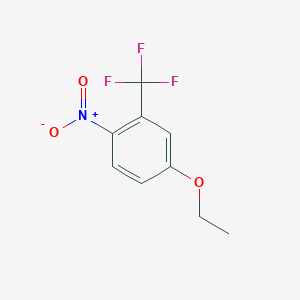


![Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-](/img/structure/B3051835.png)

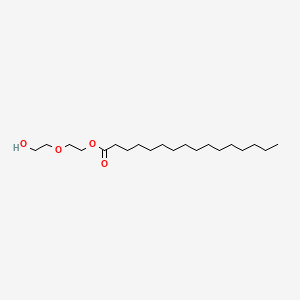
![1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B3051841.png)
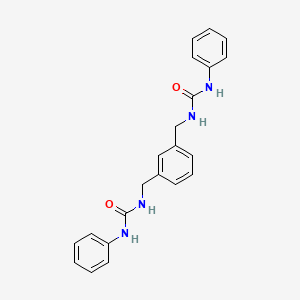
![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B3051843.png)
